[1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine
Overview
Description
[1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine is a useful research compound. Its molecular formula is C18H23N and its molecular weight is 253.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies : Cathinones such as 1,3-Bis(4-methylphenyl)propan-2-ylamine have been characterized using X-ray diffraction and computational methods like density functional theory (DFT) and time-dependent DFT. These methods have been used to analyze bond lengths, angles, and electronic spectra, enhancing our understanding of the molecular structure and properties of such compounds (Nycz et al., 2011).
Synthesis and Corrosion Inhibition
- Synthesis and Corrosion Inhibition : Tertiary amines, including those in the series of 1,3-Bis(4-methylphenyl)propan-2-ylamine, have been synthesized and studied for their inhibitive performance on carbon steel corrosion. These compounds have demonstrated effectiveness as anodic inhibitors, forming a protective layer on metal surfaces, thus retarding anodic dissolution of iron (Gao, Liang, & Wang, 2007).
Catalysis and Polymerization
- Catalysis in Organic Synthesis : Various tertiary amine compounds have been utilized in catalytic processes, particularly in the polymerization of certain monomers. For instance, amine-containing methacrylic monomers have been studied for their polymerization behavior and potential applications in producing polymers with unique properties (Yu & Lowe, 2009).
Antimicrobial and Antifungal Properties
- Antibacterial and Antifungal Activity : Certain derivatives of 1,3-Bis(4-methylphenyl)propan-2-ylamine have been investigated for their antibacterial and antifungal activities. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Serafim et al., 2019).
Material Science and Engineering
- Material Synthesis and Characterization : Research has also focused on the synthesis and characterization of materials derived from 1,3-Bis(4-methylphenyl)propan-2-ylamine. These materials have potential applications in various fields, including organic electronics and materials engineering (Oda et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share a similar structure, have been shown to interact with various receptors, leading to a range of biological effects .
Biochemical Pathways
For example, indole derivatives have been found to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
For instance, its molecular weight (as per the ChemBK database ) suggests that it could be absorbed and distributed in the body
Result of Action
For example, indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-methyl-1,3-bis(4-methylphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-14-4-8-16(9-5-14)12-18(19-3)13-17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMFMOBWFXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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